molecular formula C13H13N3O3 B2795003 N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013808-23-5

N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2795003
CAS No.: 1013808-23-5
M. Wt: 259.265
InChI Key: HTNPLYGIANXAQL-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a benzodioxole moiety. This compound is part of a broader class of pyrazole carboxamides investigated for their diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and kinase inhibitory activities .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-5-10(15-16(8)2)13(17)14-9-3-4-11-12(6-9)19-7-18-11/h3-6H,7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNPLYGIANXAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The compound’s action results in significant changes at the molecular and cellular levels. As mentioned earlier, similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells. This implies that the compound could potentially lead to the death of cancer cells, thereby inhibiting tumor growth.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from a variety of scientific studies and literature.

Chemical Structure and Synthesis

The compound features a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, a dimethyl-substituted pyrazole ring, and a carboxamide functional group. The synthesis typically involves multiple steps:

  • Formation of the Benzo[d][1,3]dioxole Moiety : This is achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
  • Synthesis of the Pyrazole Ring : The pyrazole ring is synthesized via the condensation of hydrazines with 1,3-diketones.
  • Carboxamide Formation : The final step involves the introduction of the carboxamide group through acylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant inhibitory effects on various cancer cell lines:

  • MDA-MB-231 (Breast Cancer) : Exhibited an IC50 value ranging from 2.43 to 7.84 μM.
  • HepG2 (Liver Cancer) : Showed IC50 values between 4.98 and 14.65 μM.

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest and microtubule destabilization .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Destabilization : Similar compounds have been noted to disrupt microtubule assembly, which is critical for cancer cell division.
  • Apoptosis Induction : Studies indicated that treatment with this compound enhances caspase-3 activity, confirming its role in promoting programmed cell death in cancer cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameCell Line TestedIC50 (μM)Mechanism
This compoundMDA-MB-2312.43 - 7.84Microtubule destabilization
N-(benzo[d][1,3]dioxol-5-yl)-pyrazoleHepG24.98 - 14.65Apoptosis induction
Other Pyrazole DerivativesVariousVaries widelyVaries (e.g., topoisomerase inhibition)

Case Studies

Several case studies have reported on the efficacy of pyrazole derivatives in cancer therapy:

  • Study on MDA-MB-231 Cells : This study demonstrated that compounds similar to this compound could cause morphological changes indicative of apoptosis at concentrations as low as 1 μM .
  • In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor growth rates compared to controls, further supporting their potential as therapeutic agents against various cancers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole carboxamides exhibit significant structural diversity, with variations in substituents on the pyrazole ring, the carboxamide linker, and the aromatic/heterocyclic appendages. Below is a detailed comparison of N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide with its analogs:

Substituent Effects on the Pyrazole Core

  • Analog 1: Compounds like 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide () feature electron-withdrawing groups (Cl, CN) on the pyrazole. These substituents increase electrophilicity, which may enhance reactivity in biological systems but reduce solubility due to decreased polarity .
  • Analog 2 : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide () incorporates bulky tert-butyl and sulfonyl groups, improving lipid solubility and possibly blood-brain barrier penetration, albeit at the cost of synthetic complexity .

Carboxamide Linker Modifications

  • Target Compound : The carboxamide group bridges the pyrazole and benzodioxole moieties, enabling hydrogen-bonding interactions with biological targets.
  • Analog 3 : In N-(1H-1,2,4-triazol-1-yl) penta-2,4-dienamide derivatives (), the linker is conjugated and planar, which may enhance π-π stacking but reduce flexibility compared to the pyrazole carboxamide .

Aromatic/Heterocyclic Appendages

  • Target Compound : The benzodioxole group provides electron density and may participate in van der Waals interactions or act as a methylenedioxy bioisostere for improved pharmacokinetics.
  • Analog 5 : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide () replaces pyrazole with pyrrole, altering electronic properties and hydrogen-bonding capacity .

Physical and Spectroscopic Properties

Property Target Compound (Inferred) Analog 1 () Analog 2 ()
Molecular Weight ~330–350 g/mol 403.1 g/mol (3a) 603.24 g/mol (5e)
Melting Point ~150–200°C (estimated) 133–135°C (3a) Not reported
IR (C=O stretch) ~1664 cm⁻¹ (amide, similar to ) 1636–1664 cm⁻¹ Not reported
¹H NMR Features Methyl groups (δ 2.5–3.0 ppm), benzodioxole protons (δ 6.8–7.0 ppm) Aryl protons (δ 7.4–8.1 ppm) tert-butyl (δ 1.4 ppm)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions starting from benzo[d][1,3]dioxole derivatives and pyrazole precursors. A common approach involves coupling agents (e.g., DCC or EDC) to form the carboxamide bond between the pyrazole and benzodioxole moieties. Key steps include:

  • Step 1 : Functionalization of the pyrazole core at the 3-position with a carboxyl group.
  • Step 2 : Activation of the carboxyl group for amide bond formation with the benzodioxole amine.
  • Optimization : Reaction yields depend on solvent choice (e.g., DMF or THF), temperature control (typically 0–25°C), and pH stabilization. Techniques like TLC and NMR are critical for monitoring intermediate purity .

Q. How can the structural integrity of this compound be validated during synthesis?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Confirm the presence of pyrazole protons (δ 6.5–7.5 ppm), benzodioxole methylenedioxy group (δ 5.9–6.1 ppm), and carboxamide NH (δ 8.0–8.5 ppm).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]+) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the key physicochemical properties influencing its behavior in biological systems?

  • Properties :

  • LogP : Predicted ~2.5 (moderate lipophilicity) due to the benzodioxole and methyl groups.
  • Solubility : Limited aqueous solubility (<0.1 mg/mL); requires DMSO or ethanol for dissolution.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodology :

  • Comparative Analysis : Tabulate structural analogs (e.g., substituents on benzodioxole or pyrazole) and their reported activities (Table 1).

  • Experimental Validation : Conduct parallel assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) under standardized conditions.

  • Mechanistic Studies : Use molecular docking to compare binding affinities to target proteins (e.g., DHFR or kinases) .

    Table 1 : Structural analogs and reported activities

    CompoundStructural VariationBiological ActivityReference
    N-(benzodioxol-5-yl)-...1,5-dimethyl pyrazoleAnticancer (IC50: 12 µM)
    N-(3-chlorobenzyl)-...Chlorobenzyl substitutionAntimicrobial (MIC: 8 µg/mL)

Q. What computational strategies are effective for predicting target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., human DHFR). Focus on hydrogen bonding with the carboxamide group and π-π stacking with benzodioxole.
  • MD Simulations : Perform 100 ns trajectories in GROMACS to assess binding stability.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity data .

Q. How can researchers design experiments to elucidate metabolic pathways?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Likely pathways:
  • Phase I : Oxidative cleavage of the methylenedioxy group to catechol.
  • Phase II : Glucuronidation of hydroxylated metabolites.
  • Isotope Labeling : Use 14C-labeled benzodioxole to track metabolic fate .

Q. What strategies mitigate synthetic challenges in scaling up production?

  • Methodology :

  • Flow Chemistry : Optimize amide coupling in continuous flow reactors to enhance reproducibility.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer solvent use.
  • Crystallization Studies : Screen solvents (e.g., ethanol/water mixtures) to improve yield and purity .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy?

  • Resolution :

  • Structural Variations : Compare substituents (e.g., methyl vs. ethyl groups on pyrazole) that alter steric hindrance at the target site.
  • Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7) or serum content in media may affect results.
  • Dose Optimization : Conduct dose-response curves (0.1–100 µM) to identify threshold effects .

Methodological Recommendations

  • Experimental Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate.
  • Data Reporting : Use standardized units (e.g., IC50 in µM, MIC in µg/mL) and disclose solvent/DMSO concentrations.

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